molecular formula C17H14N4OS B14573170 3-(Methylsulfanyl)-6-phenyl-4H-[1,2,4]triazino[1,6-c]quinazolin-1(6H)-one CAS No. 61602-85-5

3-(Methylsulfanyl)-6-phenyl-4H-[1,2,4]triazino[1,6-c]quinazolin-1(6H)-one

Cat. No.: B14573170
CAS No.: 61602-85-5
M. Wt: 322.4 g/mol
InChI Key: UEGIPJOXMWERNI-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-6-phenyl-4H-[1,2,4]triazino[1,6-c]quinazolin-1(6H)-one is a heterocyclic compound that belongs to the class of triazinoquinazolines This compound is characterized by its unique structure, which includes a triazine ring fused to a quinazoline ring, with a methylsulfanyl group at the 3-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-6-phenyl-4H-[1,2,4]triazino[1,6-c]quinazolin-1(6H)-one typically involves the condensation of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with appropriate reagents. One common method involves the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with 2-oxoglutaric acid under specific conditions to yield the desired triazinoquinazoline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-6-phenyl-4H-[1,2,4]triazino[1,6-c]quinazolin-1(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(Methylsulfanyl)-6-phenyl-4H-[1,2,4]triazino[1,6-c]quinazolin-1(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-6-phenyl-4H-[1,2,4]triazino[1,6-c]quinazolin-1(6H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)-6-phenyl-4H-[1,2,4]triazino[1,6-c]quinazolin-1(6H)-

Properties

CAS No.

61602-85-5

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

3-methylsulfanyl-6-phenyl-2,6-dihydro-[1,2,4]triazino[1,6-c]quinazolin-1-one

InChI

InChI=1S/C17H14N4OS/c1-23-17-19-16(22)14-12-9-5-6-10-13(12)18-15(21(14)20-17)11-7-3-2-4-8-11/h2-10,15H,1H3,(H,19,20,22)

InChI Key

UEGIPJOXMWERNI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(N=C3C=CC=CC3=C2C(=O)N1)C4=CC=CC=C4

Origin of Product

United States

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